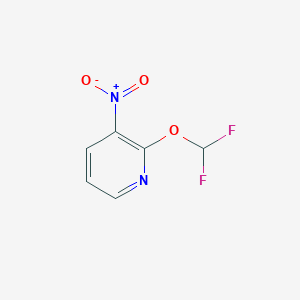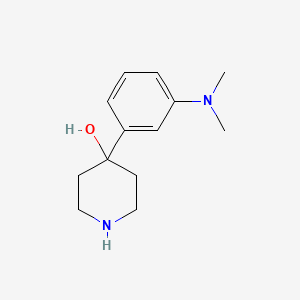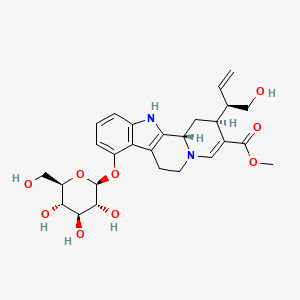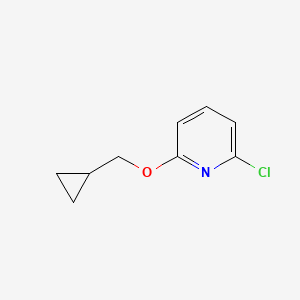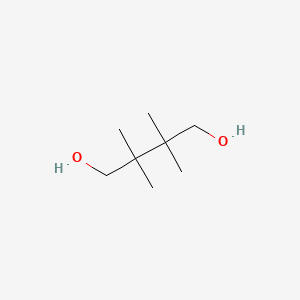
2,2,3,3-Tetramethylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone that is heavily substituted with methyl groups. This compound is known for its high degree of branching and compact structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,2,3,3-tetramethylbutane-1,4-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding diketone using a continuous flow reactor. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetramethylbutane-1,4-dione or corresponding carboxylic acids.
Reduction: Formation of 2,2,3,3-tetramethylbutane.
Substitution: Formation of halogenated derivatives such as 2,2,3,3-tetramethylbutane-1,4-dichloride.
Scientific Research Applications
2,2,3,3-Tetramethylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another diol with a similar degree of branching but a different ring structure.
2,2,3,3-Tetramethylbutane: The parent hydrocarbon without hydroxyl groups.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A diketone with a similar carbon skeleton.
Uniqueness
2,2,3,3-Tetramethylbutane-1,4-diol is unique due to its high degree of branching and the presence of two hydroxyl groups. This structure imparts distinct physical and chemical properties, such as high melting and boiling points, and makes it a valuable compound in various applications.
Properties
CAS No. |
10519-69-4 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2,3,3-tetramethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,5-9)8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
InChI Key |
UWHGIFFBLHNNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



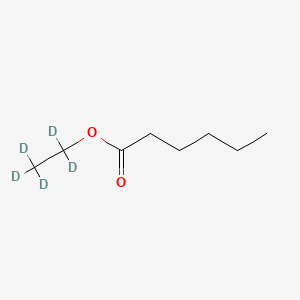
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)
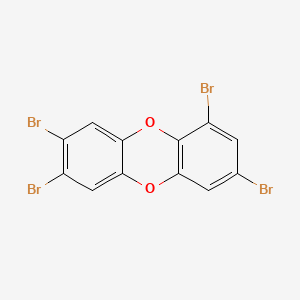

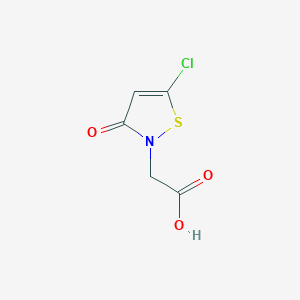
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
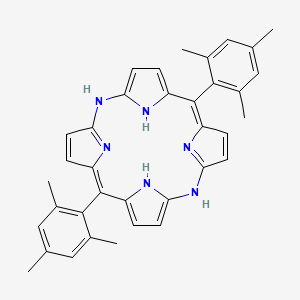
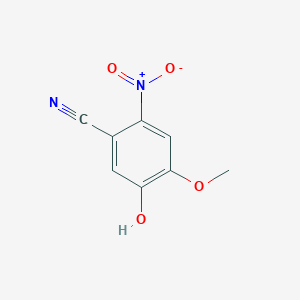
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)
